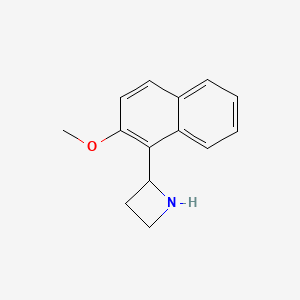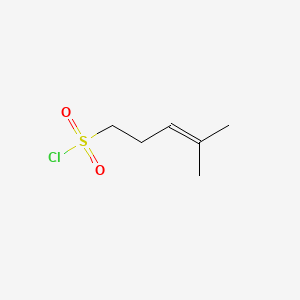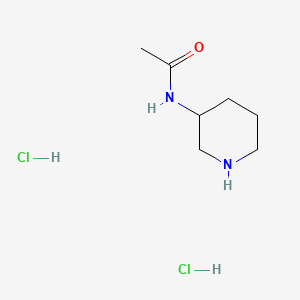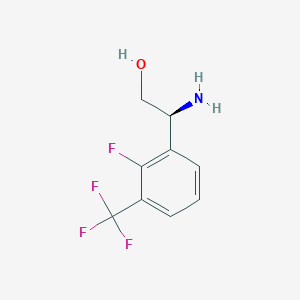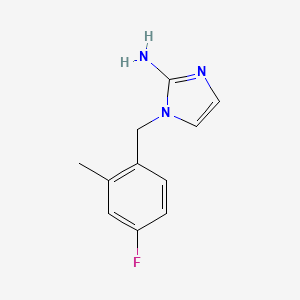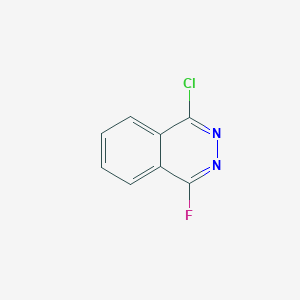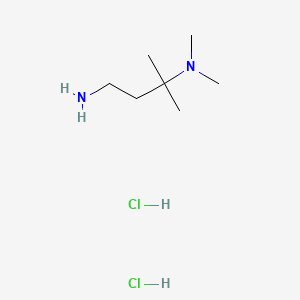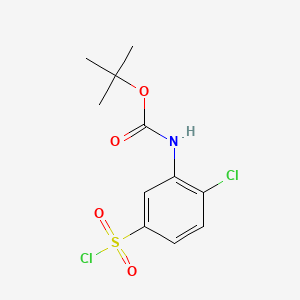![molecular formula C9H12O B13524790 Rac-(1r,2s,3r,5r,6s)-tricyclo[4.2.1.0,2,5]non-7-en-3-ol](/img/structure/B13524790.png)
Rac-(1r,2s,3r,5r,6s)-tricyclo[4.2.1.0,2,5]non-7-en-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rac-(1R,2S,3R,5R,6S)-tricyclo[4.2.1.0,2,5]non-7-en-3-ol is a bicyclic organic compound with the following IUPAC name: (1R,2S,3R,6S)-9-oxatricyclo[4.2.1.0(2,5)]non-7-en-3-ol . It belongs to the class of tricyclic compounds and contains an oxygen atom within its ring structure.
Métodos De Preparación
Synthetic Routes:: The synthetic preparation of Rac-(1R,2S,3R,5R,6S)-tricyclo[4.2.1.0,2,5]non-7-en-3-ol involves several steps. One common approach is through cyclization reactions starting from suitable precursors. specific synthetic routes may vary depending on the desired stereochemistry and functional groups.
Industrial Production:: While there isn’t a widely established industrial production method for this compound, it can be synthesized in the laboratory using organic synthesis techniques.
Análisis De Reacciones Químicas
Reactivity:: Rac-(1R,2S,3R,5R,6S)-tricyclo[4.2.1.0,2,5]non-7-en-3-ol can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions, leading to the formation of functional groups like ketones or aldehydes.
Reduction: Reduction reactions can yield saturated derivatives.
Substitution: Substitution reactions at the ring positions are possible.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Various nucleophiles (e.g., halides, amines) under appropriate conditions.
Major Products:: The specific products depend on the reaction conditions and stereochemistry. Oxidation may yield ketones or aldehydes, while reduction can lead to saturated derivatives.
Aplicaciones Científicas De Investigación
Rac-(1R,2S,3R,5R,6S)-tricyclo[4.2.1.0,2,5]non-7-en-3-ol finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with enzymes or receptors.
Medicine: Investigating potential therapeutic properties.
Industry: Developing novel materials or catalysts.
Mecanismo De Acción
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, influencing biological processes.
Comparación Con Compuestos Similares
Propiedades
Fórmula molecular |
C9H12O |
|---|---|
Peso molecular |
136.19 g/mol |
Nombre IUPAC |
(1R,2S,3R,5R,6S)-tricyclo[4.2.1.02,5]non-7-en-3-ol |
InChI |
InChI=1S/C9H12O/c10-8-4-7-5-1-2-6(3-5)9(7)8/h1-2,5-10H,3-4H2/t5-,6+,7-,8-,9+/m1/s1 |
Clave InChI |
YFMCPIYUZPMGNA-WUNNTHRKSA-N |
SMILES isomérico |
C1[C@H]2C=C[C@@H]1[C@H]3[C@@H]2C[C@H]3O |
SMILES canónico |
C1C2C=CC1C3C2CC3O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


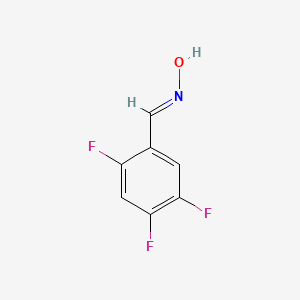
![(2S,3S)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolan-3-amine](/img/structure/B13524710.png)
